molecular formula C6H15NO B13577148 (R)-1-Amino-4-methylpentan-3-ol

(R)-1-Amino-4-methylpentan-3-ol

Cat. No.: B13577148
M. Wt: 117.19 g/mol
InChI Key: ZTKFDYZSGCIKNI-ZCFIWIBFSA-N
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Description

(3R)-1-amino-4-methylpentan-3-ol is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R)-1-amino-4-methylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another approach is the asymmetric synthesis using chiral catalysts or auxiliaries to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of (3R)-1-amino-4-methylpentan-3-ol typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation or enzymatic reduction processes, which are scalable and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-amino-4-methylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(3R)-1-amino-4-methylpentan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-1-amino-4-methylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-amino-4-methylpentan-3-ol: The enantiomer of (3R)-1-amino-4-methylpentan-3-ol, with different stereochemistry and potentially different biological activity.

    1-amino-4-methylpentan-3-ol: The racemic mixture containing both (3R) and (3S) enantiomers.

    4-methylpentan-3-ol: A structurally similar compound lacking the amino group.

Uniqueness

(3R)-1-amino-4-methylpentan-3-ol is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture. This makes it valuable for applications requiring high enantiomeric purity and specific interactions with chiral targets.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(3R)-1-amino-4-methylpentan-3-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1

InChI Key

ZTKFDYZSGCIKNI-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CCN)O

Canonical SMILES

CC(C)C(CCN)O

Origin of Product

United States

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